Cas no 95839-45-5 (1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3)

1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3 structure
95839-45-5 structure
Product Name:1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3
Numéro CAS:95839-45-5
Le MF:C42H50O16
Mégawatts:810.836814403534
CID:837486
PubChem ID:102080268
Update Time:2024-10-25

1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3 Propriétés chimiques et physiques

Nom et identifiant

    • 1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3-methoxyphenyl)-
    • Hedyotisol B
    • 1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- ph...
    • 1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3
    • [ "" ]
    • Hedyotisol C
    • G-b-S-r-S-b-G
    • bmse010121
    • Hedyotisol A
    • (1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
    • (1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]fura
    • 1,3-Propanediol, 2,2′-[(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1-phenylene)oxy]]bis[1-(4-hydroxy-3-methoxyphenyl)- (9CI)
    • rel-2,2′-[[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[(2,6-dimethoxy-4,1-phenylene)oxy]]bis[1-(4-hydroxy-3-methoxyphenyl)-1,3-propanediol] (ACI)
    • 2-[4-[6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
    • 95732-59-5
    • 95839-45-5
    • (1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
    • AKOS040761823
    • (1S,1'S,2S,2'S)-2,2'-[[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[(2,6-dimethoxy-4,1-phenylene)oxy]]bis[1-(4-hydroxy-3-methoxyphenyl)-1,3-propanediol]; 1H,3H-Furo[3,4-c]furan, 1,3-propanediol deriv.
    • CHEMBL1761832
    • FS-9413
    • HedyotisolB
    • 2-(4-(6-(4-(2-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-1-(hydroxymethyl)ethoxy)-3,5-dimethoxy-phenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2,6-dimethoxy-phenoxy)-1-(4-hydroxy-3-methoxy-phenyl)propane-1,3-diol
    • 2-[4-[6-[4-[2-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxy-phenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxy-phenoxy]-1-(4-hydroxy-3-methoxy-phenyl)propane-1,3-diol
    • 2-(4-(6-(4-(1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)oxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
    • Piscine à noyau: 1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3
    • La clé Inchi: LSWNERGQFCAXLI-UHFFFAOYSA-N
    • Sourire: OC1C(OC)=CC(C(C(CO)OC2C(OC)=CC(C3C4C(C(C5C=C(OC)C(OC(C(C6C=C(OC)C(O)=CC=6)O)CO)=C(OC)C=5)OC4)CO3)=CC=2OC)O)=CC=1

Propriétés calculées

  • Qualité précise: 810.31000
  • Masse isotopique unique: 810.30988550g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 6
  • Nombre de récepteurs de liaison hydrogène: 16
  • Comptage des atomes lourds: 58
  • Nombre de liaisons rotatives: 18
  • Complexité: 1100
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 4
  • Nombre non défini de stéréocentres atomiques: 4
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 214
  • Le xlogp3: 2.6

Propriétés expérimentales

  • Couleur / forme: Cryst.
  • Le PSA: 213.68000
  • Le LogP: 4.17120

1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3 Informations de sécurité

1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3 PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4192-1 mg
Hedyotisol B
95839-45-5
1mg
¥2835.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H76300-5mg
(1S,2S)-2-(4-((1R,3aS,4R,6aS)-4-(4-(((1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)oxy)-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl)-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
95839-45-5 ,HPLC≥98%
5mg
¥5600.0 2023-09-07
TargetMol Chemicals
TN4192-5 mg
Hedyotisol B
95839-45-5 98%
5mg
¥ 3,940 2023-07-11
TargetMol Chemicals
TN4192-1 mL * 10 mM (in DMSO)
Hedyotisol B
95839-45-5 98%
1 mL * 10 mM (in DMSO)
¥ 6010 2023-09-15
TargetMol Chemicals
TN4192-5mg
Hedyotisol B
95839-45-5
5mg
¥ 13500 2024-07-20
A2B Chem LLC
AI64839-5mg
Hedyotisol B
95839-45-5 98.0%
5mg
$702.00 2024-07-18
TargetMol Chemicals
TN4192-1 ml * 10 mm
Hedyotisol B
95839-45-5
1 ml * 10 mm
¥ 21800 2024-07-20
Fournisseurs recommandés
ASIACHEM I&E (JIANGSU) CO., LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
ASIACHEM I&E (JIANGSU) CO., LTD
PRIBOLAB PTE.LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
PRIBOLAB PTE.LTD
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hunan Well Medicine Synthesis Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Henan Dongyan Pharmaceutical Co., Ltd